Cas no 35549-47-4 (3-(2-pyridinyl)propanenitrile)
3-(2-pyridinyl)propanenitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-Pyridinepropanenitrile
- 3-(2-Pyridinyl)propanenitrile
- 2-cyanoethyl-pyridine
- 3-(pyridin-2-yl)propanenitrile
- 3-Pyridin-2-ylpropanenitrile
- 2-Cyanoethylpyridine
- 3-(2-pyridinyl)propanenitrile(SALTDATA: FREE)
- A25700
- AKOS000321636
- SB54001
- 2(2-Cyanoethyl)pyridine
- BB 0253766
- 35549-47-4
- DTXSID20956934
- 2-(2-Cyanoethyl)pyridine
- MFCD06656817
- 2-(2-cyanoethyl)-pyridine
- 3-(2-Pyridyl)propionitrile
- CS-0314073
- SCHEMBL2963211
- KWGZNYCFTYOQHV-UHFFFAOYSA-N
- 3-(2-Pyridinyl)propionitrile
- FT-0679090
- 3-(2-Pyridinyl)propanenitrile, AldrichCPR
- BS-37631
- 2-(2-PYRIDYL)ETHYL CYANIDE
- STK503322
- 3-(2-pyridinyl)propanenitrile
-
- MDL: MFCD06656817
- Inchi: 1S/C8H8N2/c9-6-3-5-8-4-1-2-7-10-8/h1-2,4,7H,3,5H2
- InChI Key: KWGZNYCFTYOQHV-UHFFFAOYSA-N
- SMILES: N1C=CC=CC=1CCC#N
Computed Properties
- Exact Mass: 132.06900
- Monoisotopic Mass: 132.068748264g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 36.7Ų
Experimental Properties
- Density: 1.054
- Boiling Point: 277.059°C at 760 mmHg
- Flash Point: 103.96°C
- Refractive Index: 1.525
- PSA: 36.68000
- LogP: 1.53778
3-(2-pyridinyl)propanenitrile Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(2-pyridinyl)propanenitrile Pricemore >>
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| Alichem | A029189413-1g |
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| abcr | AB218612-250 mg |
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€193.50 | 2023-02-05 | ||
| abcr | AB218612-1 g |
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| abcr | AB218612-5 g |
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| TRC | P993445-100mg |
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| TRC | P993445-500mg |
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3-(2-pyridinyl)propanenitrile Suppliers
Additional information on 3-(2-pyridinyl)propanenitrile
Introduction to 3-(2-pyridinyl)propanenitrile (CAS No. 35549-47-4)
3-(2-pyridinyl)propanenitrile, with the chemical formula C₈H₈N₂ and CAS number 35549-47-4, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic nitrile derivative has garnered considerable attention due to its versatile applications in medicinal chemistry, particularly in the synthesis of bioactive molecules. The presence of both pyridine and nitrile functional groups makes it a valuable scaffold for designing novel therapeutic agents.
The structural features of 3-(2-pyridinyl)propanenitrile contribute to its unique reactivity and binding properties. The pyridine ring, known for its ability to interact with biological targets such as enzymes and receptors, provides a favorable platform for drug design. Meanwhile, the nitrile group introduces polarity and potential hydrogen bonding capabilities, enhancing the compound's pharmacokinetic profile. These attributes have made it a staple in the development of small-molecule drugs targeting various diseases.
Recent advancements in computational chemistry and molecular modeling have further highlighted the potential of 3-(2-pyridinyl)propanenitrile as a key intermediate in drug discovery. Studies have demonstrated its role in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. For instance, derivatives of this compound have shown promising activity against tyrosine kinases, a class of enzymes often overexpressed in tumor cells. The ability to modulate these kinases with high specificity has been a major focus in oncology research.
In addition to its applications in oncology, 3-(2-pyridinyl)propanenitrile has been explored in the development of antimicrobial agents. The growing threat of antibiotic-resistant bacteria has spurred research into novel antimicrobial compounds. The pyridine moiety's interaction with bacterial cell membranes and metabolic pathways has been investigated extensively. Preliminary studies suggest that certain derivatives of this compound exhibit potent activity against Gram-negative and Gram-positive bacteria, offering a potential solution to emerging resistance issues.
The synthesis of 3-(2-pyridinyl)propanenitrile involves multi-step organic reactions, typically starting from readily available precursors such as 2-aminopyridine and propyl bromide. The introduction of the nitrile group is often achieved through cyanation reactions, which can be conducted under various conditions depending on the desired yield and purity. Advances in catalytic methods have improved the efficiency of these reactions, making large-scale production more feasible.
One notable aspect of 3-(2-pyridinyl)propanenitrile is its role as a building block for more complex molecules. Medicinal chemists frequently use this compound to construct heterocyclic frameworks that mimic natural products or known drug scaffolds. Its modular structure allows for easy functionalization at multiple sites, enabling the creation of diverse libraries of compounds for high-throughput screening.
The pharmacological properties of 3-(2-pyridinyl)propanenitrile derivatives have been further explored through preclinical studies. These studies aim to evaluate their safety profiles and therapeutic efficacy before moving into human trials. Initial results have been encouraging, particularly in models of inflammation and neurodegenerative diseases. The compound's ability to cross the blood-brain barrier has made it an attractive candidate for central nervous system (CNS) disorders.
From a regulatory perspective, 3-(2-pyridinyl)propanenitrile falls under standard chemical safety guidelines, ensuring that its handling and disposal are managed responsibly. While it is not classified as a hazardous material under current regulations, proper laboratory protocols must be followed to minimize exposure risks. This includes using personal protective equipment (PPE) such as gloves and goggles, as well as working in well-ventilated areas or fume hoods.
The future prospects for 3-(2-pyridinyl)propanenitrile are bright, with ongoing research uncovering new applications and refining synthetic methodologies. Collaborative efforts between academia and industry are expected to accelerate the development of novel therapeutics based on this compound. As drug discovery continues to evolve, 3-(2-pyridinyl)propanenitrile will undoubtedly remain a cornerstone in the quest for innovative treatments across multiple therapeutic areas.
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